2,5-Difluoro-4-nitrobenzonitrile

Solubility Formulation Process Chemistry

Select this compound for its 2,5-difluoro-4-nitro pattern: ortho-F (C2) undergoes first SNAr substitution activated by para-NO₂; meta-F (C5) remains for orthogonal transformation. This predictable hierarchy ensures synthetic reproducibility unavailable with alternative isomers. Low water solubility (0.064 g/L) maximizes extraction yield. Balanced LogP (1.39) and TPSA (69.61 Ų) support lead optimization. Insist on CAS 172921-32-3.

Molecular Formula C7H2F2N2O2
Molecular Weight 184.1 g/mol
CAS No. 172921-32-3
Cat. No. B1428606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluoro-4-nitrobenzonitrile
CAS172921-32-3
Molecular FormulaC7H2F2N2O2
Molecular Weight184.1 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)[N+](=O)[O-])F)C#N
InChIInChI=1S/C7H2F2N2O2/c8-5-2-7(11(12)13)6(9)1-4(5)3-10/h1-2H
InChIKeyHKKHVLVXHJDVQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Difluoro-4-nitrobenzonitrile (CAS 172921-32-3): Technical Baseline and Procurement Classification


2,5-Difluoro-4-nitrobenzonitrile (CAS 172921-32-3) is a fluorinated nitrobenzonitrile derivative with the molecular formula C7H2F2N2O2 and a molecular weight of 184.10 g/mol . The compound features a substitution pattern where fluorine atoms occupy the 2- and 5-positions and a nitro group occupies the 4-position on the benzonitrile core . This specific positional arrangement establishes the compound as a polyfunctional aromatic building block in organic synthesis, particularly for applications requiring sequential or regioselective transformations via nucleophilic aromatic substitution or nitro group reduction .

Why Generic Substitution of 2,5-Difluoro-4-nitrobenzonitrile with Alternative Difluorobenzonitrile Isomers is Not Scientifically Justified


Substitution among difluorobenzonitrile isomers or related fluorinated nitrobenzonitriles is not scientifically defensible because fluorine substitution pattern fundamentally dictates regioselectivity in nucleophilic aromatic substitution (SNAr) reactions, physicochemical properties, and downstream synthetic compatibility [1]. The 2,5-difluoro-4-nitro arrangement establishes a unique electronic environment where the para-nitro group activates specific ring positions for nucleophilic attack while the ortho- and meta-fluorine atoms provide differential leaving group potential [1]. Calculated density (1.51 g/cm³), water solubility (0.064 g/L at 25°C), and boiling point (314.1±42.0 °C at 760 mmHg) differ measurably from positional isomers . These differences directly impact reaction solvent selection, purification protocols, and scale-up feasibility. Procuring a generic alternative without verifying substitution pattern equivalence risks synthetic route failure, altered impurity profiles, and incompatibility with validated analytical methods.

Quantitative Differential Evidence for 2,5-Difluoro-4-nitrobenzonitrile (CAS 172921-32-3): Comparator-Based Selection Metrics


Comparative Aqueous Solubility: 2,5-Difluoro-4-nitrobenzonitrile vs. Carboxylic Ester Analog

2,5-Difluoro-4-nitrobenzonitrile exhibits aqueous solubility of 0.064 g/L (0.35 mM) at 25°C . In comparison, the structurally related carboxylic methyl ester analog 2,4-difluoro-5-nitrobenzoic acid methyl ester shows calculated solubility of 0.14 g/L (0.64 mM) at 25°C . The nitrile compound is approximately 2.2-fold less water-soluble than its ester counterpart. This solubility differential has direct implications for aqueous workup efficiency and chromatographic purification conditions.

Solubility Formulation Process Chemistry Purification

Comparative Density and Boiling Point: 2,5-Difluoro-4-nitrobenzonitrile vs. 3,5-Difluoro-4-nitrobenzonitrile

The physical property profile of 2,5-difluoro-4-nitrobenzonitrile is defined by calculated density of 1.51±0.1 g/cm³ at 20°C and boiling point of 314.1±42.0 °C at 760 mmHg . In comparison, the positional isomer 3,5-difluoro-4-nitrobenzonitrile (CAS 1123172-88-2), where fluorine atoms occupy the meta-positions relative to the nitro group, possesses a different electronic and steric environment. While specific experimental data for this comparator is limited in open literature, the positional substitution difference is known to alter molecular packing, dipole moment, and intermolecular interactions [1]. This translates to different handling and processing requirements.

Physical Properties Process Development Distillation Storage

Fluorine Substitution Pattern Effects on SNAr Regioselectivity: 2,5-Difluoro-4-nitro Arrangement

In nucleophilic aromatic substitution (SNAr) reactions, the 2,5-difluoro-4-nitro substitution pattern establishes a unique regioselectivity profile. The para-nitro group activates the ring toward nucleophilic attack, while the ortho-fluorine (position 2) and meta-fluorine (position 5) present differential leaving group potential [1]. Comprehensive studies on comparative leaving group activity in SNAr demonstrate that fluorine ranks among the most effective leaving groups in activated aromatic systems, with nucleofugicity that rivals or exceeds the nitro group itself under specific conditions [1]. In contrast, the 2,4-difluoro-5-nitro arrangement (CAS 67152-20-9) presents a fundamentally different electronic environment where both fluorine atoms occupy positions ortho/para to the nitro group, altering the kinetic and thermodynamic profile of sequential substitution reactions.

SNAr Regioselectivity Nucleophilic Substitution Fluorine Leaving Group

Computed LogP and Lipophilicity Profile: 2,5-Difluoro-4-nitrobenzonitrile

The consensus Log Po/w (octanol-water partition coefficient) for 2,5-difluoro-4-nitrobenzonitrile is calculated at 1.39, with individual prediction methods ranging from 0.53 (SILICOS-IT) to 2.59 (WLOGP) . The compound exhibits topological polar surface area (TPSA) of 69.61 Ų and 0 hydrogen bond donors . For comparison, the fluorinated nitrobenzonitrile class displays LogP variability dependent on substitution pattern, with the 2,5-difluoro-4-nitro arrangement producing an intermediate lipophilicity profile suitable for balancing membrane permeability with aqueous compatibility.

Lipophilicity LogP Drug Design ADME

Validated Research and Industrial Application Scenarios for 2,5-Difluoro-4-nitrobenzonitrile (CAS 172921-32-3)


Sequential SNAr-Based Synthesis of Orthogonally Functionalized Aromatic Scaffolds

Researchers requiring stepwise, predictable functionalization of an aromatic core should select 2,5-difluoro-4-nitrobenzonitrile for its 2,5-difluoro-4-nitro substitution pattern, which establishes a defined reactivity hierarchy for nucleophilic aromatic substitution . The ortho-fluorine (position 2) undergoes first substitution due to combined activation from the para-nitro group, while the meta-fluorine (position 5) remains available for subsequent orthogonal transformation. This contrasts with alternative isomers such as 2,4-difluoro-5-nitrobenzonitrile where both fluorine atoms occupy positions ortho/para to the nitro group and exhibit more similar activation levels, potentially reducing sequential substitution selectivity .

Aqueous Workup and Precipitation-Based Purification of Nitro-Aromatic Intermediates

Process chemists developing purification protocols should consider 2,5-difluoro-4-nitrobenzonitrile when low aqueous solubility facilitates efficient extraction and precipitation. The compound's calculated water solubility of 0.064 g/L at 25°C is 2.2-fold lower than that of the structurally related ester analog 2,4-difluoro-5-nitrobenzoic acid methyl ester (0.14 g/L) . This lower solubility translates to higher recovery yields during aqueous-organic extractions and enables more predictable precipitation from reaction mixtures upon addition of water or anti-solvents.

Computational Chemistry Model Compound for Fluorinated Nitrobenzonitrile Series

Computational chemists performing DFT calculations, molecular dynamics simulations, or SAR studies should utilize 2,5-difluoro-4-nitrobenzonitrile as a representative model compound for the difluorobenzonitrile series. Published DFT studies at the B3LYP/6-311++G(d,p) level have established benchmark geometrical parameters, vibrational wavenumbers, and thermodynamic parameters for this compound class . The compound serves as a validated reference for computational investigations into electronic effects of fluorine substitution patterns on aromatic reactivity.

Medicinal Chemistry Lead Optimization Requiring Moderate Lipophilicity

Medicinal chemists seeking fluorinated aromatic building blocks with balanced lipophilicity should evaluate 2,5-difluoro-4-nitrobenzonitrile for its consensus LogP of 1.39 and topological polar surface area (TPSA) of 69.61 Ų . This intermediate lipophilicity profile supports both membrane permeability and aqueous solubility requirements in lead optimization programs. The zero hydrogen bond donor count and five hydrogen bond acceptors provide a defined pharmacophore contribution that can be reliably incorporated into structure-activity relationship (SAR) analyses.

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